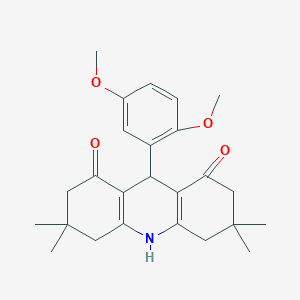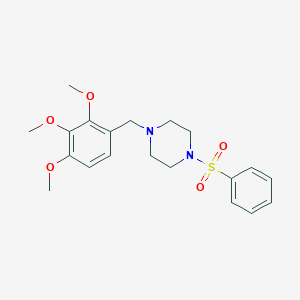
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, also known as DMPEA-Q or Q, is a chemical compound that has been extensively studied for its potential therapeutic properties. Q belongs to the class of acridinedione compounds and has been shown to have a wide range of biological effects.
Wirkmechanismus
The exact mechanism of action of Q is not fully understood. However, it is believed that Q exerts its biological effects through a variety of mechanisms. Q has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Q has also been shown to modulate the activity of certain signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
Q has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are two major contributors to the development of various diseases. Q has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Q has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Q is that it is relatively easy to synthesize and is readily available. Q is also relatively stable and can be stored for long periods of time. However, one of the limitations of Q is that it can be toxic at high concentrations and may require careful handling. In addition, Q can be difficult to solubilize in aqueous solutions, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Q. One area of interest is the development of new synthesis methods that can produce Q more efficiently and with higher yields. Another area of interest is the development of new formulations of Q that can improve its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of Q and its potential therapeutic applications. Finally, Q may also have potential as a lead compound for the development of new drugs with improved pharmacological properties.
Synthesemethoden
Q can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,5-dimethoxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form Q. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
Q has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Q has also been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In addition, Q has been shown to have anti-viral properties and has been studied as a potential treatment for viral infections.
Eigenschaften
Produktname |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Molekularformel |
C25H31NO4 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
9-(2,5-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-16-22(18(27)12-24)21(15-9-14(29-5)7-8-20(15)30-6)23-17(26-16)11-25(3,4)13-19(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChI-Schlüssel |
YYZIBNPJXUNTRJ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C=CC(=C4)OC)OC)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Methylphenyl)sulfonyl]-4-(pyridin-4-ylmethyl)piperazine](/img/structure/B249165.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)


![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
![1-(3-Chlorobenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249179.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)